
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate is an organic compound with a unique structure that includes a pyrazolidine ring substituted with sulfanyl and dibenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate typically involves the reaction of pyrazolidine derivatives with benzyl halides in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the pyrazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the pyrazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazolidine derivatives, and substituted benzyl or pyrazolidine compounds.
Aplicaciones Científicas De Investigación
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl groups may enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl 4-hydroxypyrazolidine-1,2-dicarboxylate
- Dibenzyl 4-aminopyrazolidine-1,2-dicarboxylate
- Dibenzyl 4-methylpyrazolidine-1,2-dicarboxylate
Uniqueness
Dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
128225-53-6 |
|---|---|
Fórmula molecular |
C19H20N2O4S |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
dibenzyl 4-sulfanylpyrazolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H20N2O4S/c22-18(24-13-15-7-3-1-4-8-15)20-11-17(26)12-21(20)19(23)25-14-16-9-5-2-6-10-16/h1-10,17,26H,11-14H2 |
Clave InChI |
XOVYEDFNLUNMAG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(N1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





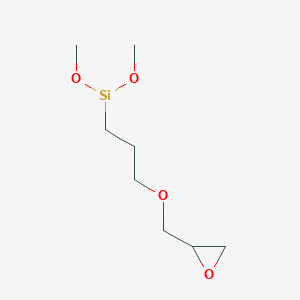
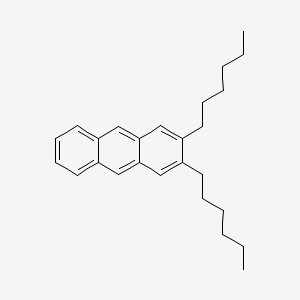
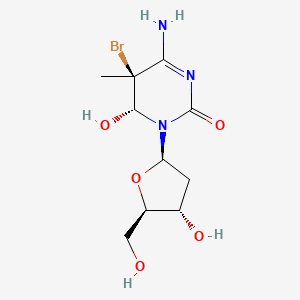
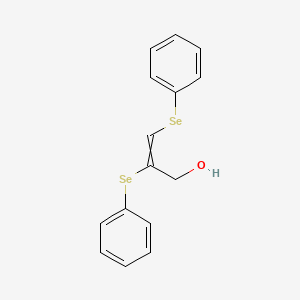
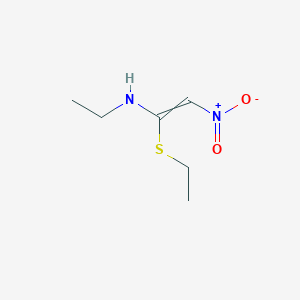
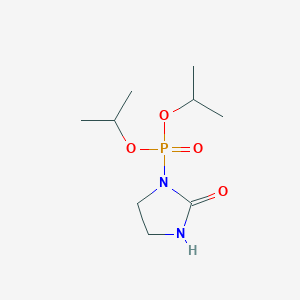
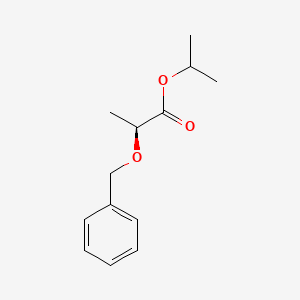


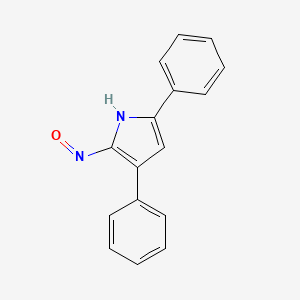
![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)
